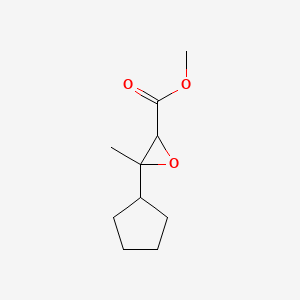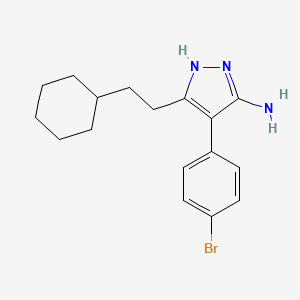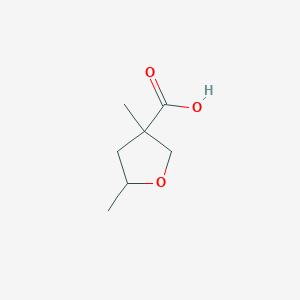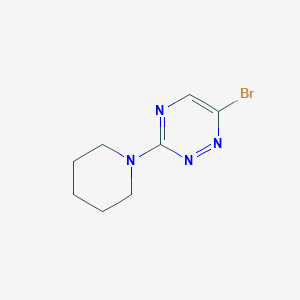
tert-Butyl N-(1-bromo-2,3-dimethylbutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(1-bromo-2,3-dimethylbutan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, and a carbamate functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(1-bromo-2,3-dimethylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated precursor. One common method involves the use of 1-bromo-2,3-dimethylbutane as the starting material. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-(1-bromo-2,3-dimethylbutan-2-yl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might produce a ketone or aldehyde.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl N-(1-bromo-2,3-dimethylbutan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of N-Boc-protected amines and other carbamate derivatives.
Biology and Medicine: The compound has potential applications in medicinal chemistry, where it can be used to synthesize pharmacologically active molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in polymer synthesis and other industrial processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-(1-bromo-2,3-dimethylbutan-2-yl)carbamate involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. This reactivity is influenced by the electronic and steric properties of the tert-butyl and carbamate groups, which can stabilize or destabilize reaction intermediates.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate compound without the bromine and dimethylbutane groups.
tert-Butyl N-(3-amino-2,3-dimethylbutan-2-yl)carbamate: A similar compound with an amino group instead of a bromine atom.
tert-Butyl (3-bromo-2-methylpropyl)carbamate: Another brominated carbamate with a different alkyl chain.
Uniqueness: tert-Butyl N-(1-bromo-2,3-dimethylbutan-2-yl)carbamate is unique due to the presence of both a bromine atom and a tert-butyl carbamate group. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate for various chemical transformations.
Propiedades
Fórmula molecular |
C11H22BrNO2 |
|---|---|
Peso molecular |
280.20 g/mol |
Nombre IUPAC |
tert-butyl N-(1-bromo-2,3-dimethylbutan-2-yl)carbamate |
InChI |
InChI=1S/C11H22BrNO2/c1-8(2)11(6,7-12)13-9(14)15-10(3,4)5/h8H,7H2,1-6H3,(H,13,14) |
Clave InChI |
XCHCAPDAQKVTPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(CBr)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Chloro-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13193049.png)

![N-[2-(trifluoromethyl)benzyl]propan-1-amine](/img/structure/B13193060.png)
![Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13193078.png)
![1,5-Dimethyl-6-azabicyclo[3.2.0]heptane](/img/structure/B13193093.png)




![2-[(3,5-Dimethylphenyl)methyl]oxirane](/img/structure/B13193120.png)
![Methyl 2,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13193124.png)

